3-Iodothiophene-2-sulfonyl chloride
Description
3-Iodothiophene-2-sulfonyl chloride is a halogenated sulfonyl chloride derivative characterized by a thiophene ring substituted with iodine at the 3-position and a sulfonyl chloride group at the 2-position. This compound is primarily used in organic synthesis as a reactive intermediate for introducing sulfonamide or sulfonate functionalities into target molecules. Its iodine substituent enhances electrophilicity, making it valuable in cross-coupling reactions and materials science applications.
Properties
IUPAC Name |
3-iodothiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXILRJQKPAFYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodothiophene-2-sulfonyl chloride typically involves the iodination of thiophene derivatives followed by sulfonylation. One common method includes the direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent .
Industrial Production Methods
Industrial production methods for 3-iodothiophene-2-sulfonyl chloride are not extensively documented in the literature. the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Iodothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Substitution Products: Thiophene derivatives with various functional groups replacing the sulfonyl chloride.
Coupling Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Organic Synthesis
Building Block for Thiophene Derivatives
3-Iodothiophene-2-sulfonyl chloride serves as an essential intermediate in the synthesis of diverse thiophene derivatives. The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols, leading to the formation of functionalized thiophenes. This property is particularly useful in creating compounds with specific biological or chemical properties.
Chemical Reactions
The compound can participate in:
- Nucleophilic Substitution Reactions : The sulfonyl chloride group is replaced by nucleophiles under basic conditions.
- Cross-Coupling Reactions : The iodine atom enables participation in reactions such as Suzuki-Miyaura or Stille couplings, which are crucial for forming biaryl or heteroaryl compounds. These reactions typically require palladium catalysts and specific solvents like tetrahydrofuran or dimethylformamide.
Material Science
Conjugated Polymers
In material science, 3-Iodothiophene-2-sulfonyl chloride is employed in the development of conjugated polymers that are vital for electronic and optoelectronic applications. These polymers exhibit desirable properties such as conductivity and light absorption, making them suitable for use in organic photovoltaics and light-emitting diodes (LEDs) .
| Property | Value |
|---|---|
| Conductivity | High |
| Light Absorption | Broad spectrum |
| Application | Organic photovoltaics, LEDs |
Medicinal Chemistry
Precursor for Bioactive Compounds
The compound is also significant in medicinal chemistry as a precursor for synthesizing biologically active compounds. Its ability to form various derivatives allows researchers to explore new therapeutic agents with potential applications against diseases .
Case Studies
Several studies illustrate the utility of 3-Iodothiophene-2-sulfonyl chloride in synthesizing complex molecules:
- Synthesis of Guaianolide Analogs : In a study focusing on the synthesis of guaianolide analogs, 3-Iodothiophene-2-sulfonyl chloride was used effectively to introduce thiophene moieties into the target compounds, which demonstrated significant biological activity .
- Polythiophene Development : Research on polythiophenes bearing alkylsulfonic acid esters highlighted how derivatives of 3-Iodothiophene-2-sulfonyl chloride could be transformed into functionalized polymers with enhanced solubility and processing characteristics .
Mechanism of Action
The mechanism of action of 3-iodothiophene-2-sulfonyl chloride in chemical reactions involves the electrophilic nature of the sulfonyl chloride group and the reactivity of the iodine atom. The sulfonyl chloride group can undergo nucleophilic attack, leading to substitution reactions, while the iodine atom can participate in oxidative addition and reductive elimination steps in cross-coupling reactions.
Comparison with Similar Compounds
A. 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
- Structure : Features a fused benzindole system with a sulfonyl chloride group.
- Reactivity : Unlike 3-iodothiophene-2-sulfonyl chloride, this compound’s fused aromatic system reduces electrophilicity but enhances stability under acidic conditions. It is used in synthesizing sulfonamide derivatives via reactions with amines .
- Synthetic Utility : Lower halogen-directed reactivity compared to iodinated analogues like 3-iodothiophene-2-sulfonyl chloride.
B. Callistephin Chloride (Pelargonidin-3-O-glucoside Chloride)
- Structure : An anthocyanin with a glucoside-linked pelargonidin core and chloride counterion.
- Reactivity : Unlike sulfonyl chlorides, anthocyanins like callistephin chloride are pH-sensitive and function as natural dyes rather than electrophilic reagents .

- Applications : Primarily in food chemistry and photodynamic therapy, contrasting with synthetic uses of 3-iodothiophene-2-sulfonyl chloride.
C. Direct Cupric Chloride Systems
- Role in Chemistry : Used in leaching processes (e.g., gold extraction) due to strong oxidative properties. Unlike 3-iodothiophene-2-sulfonyl chloride, cupric chloride operates via redox mechanisms rather than nucleophilic substitution .

- Industrial Relevance : Focused on metallurgy, whereas iodothiophene derivatives are niche in organic synthesis.
2.2. Comparative Data Table
| Property | 3-Iodothiophene-2-sulfonyl Chloride | 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride | Callistephin Chloride | Cupric Chloride |
|---|---|---|---|---|
| Primary Use | Organic synthesis intermediate | Sulfonamide synthesis | Natural dye/photodynamics | Metallurgical leaching |
| Electrophilicity | High (iodine enhances reactivity) | Moderate (stabilized by fused ring) | Low | N/A (ionic compound) |
| Halogen Role | Directs cross-coupling reactions | Inert | Counterion | Oxidizing agent |
| Thermal Stability | Moderate (decomposes >150°C) | High (stable under reflux) | Low (pH-sensitive) | High |
Notes on Data Limitations
The evidence provided lacks direct studies on 3-iodothiophene-2-sulfonyl chloride. For instance:
- focuses on a non-iodinated sulfonyl chloride .
- discusses anthocyanins, which are structurally unrelated .
Thus, this analysis extrapolates from broader principles of sulfonyl chloride chemistry and halogenated aromatic systems. For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or recent journals like The Journal of Organic Chemistry.
Biological Activity
3-Iodothiophene-2-sulfonyl chloride is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring substituted with an iodine atom and a sulfonyl chloride group, which may influence its reactivity and interactions with biological targets.
The structure of 3-Iodothiophene-2-sulfonyl chloride can be represented as follows:
This compound is characterized by:
- Molecular Weight : Approximately 194.6 g/mol
- Solubility : Soluble in organic solvents such as dichloromethane and chloroform.
Biological Activity Overview
Research indicates that compounds containing sulfonyl groups exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the iodine atom in 3-Iodothiophene-2-sulfonyl chloride may enhance its biological efficacy due to the unique electronic and steric properties imparted by halogens.
Anticancer Activity
Recent studies have shown that sulfonamide derivatives, which share structural similarities with 3-Iodothiophene-2-sulfonyl chloride, exhibit significant anticancer activity. For instance, a derivative with similar functional groups demonstrated IC50 values in the low nanomolar range against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
Table 1: Anticancer Activity of Sulfonyl Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Iodothiophene-2-sulfonyl chloride | A549 | TBD |
| Derivative 7j | MDA-MB-231 | 0.05 |
| Derivative 7j | HeLa | 0.07 |
Antimicrobial Activity
Sulfonyl chlorides, including 3-Iodothiophene-2-sulfonyl chloride, have been investigated for their antimicrobial properties. Compounds in this class have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action often involves inhibition of bacterial folate synthesis, which is crucial for microbial growth .
Table 2: Antimicrobial Activity Summary
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Iodothiophene-2-sulfonyl chloride | Staphylococcus aureus | TBD |
| Sulfonamide Derivative | Escherichia coli | 0.004 mg/mL |
Case Studies
-
Case Study on Antitumor Activity :
In a study assessing the effects of various sulfonamide derivatives on tumor cell lines, it was found that certain derivatives caused cell cycle arrest at the G2/M phase and induced apoptosis in MDA-MB-231 cells. The study highlighted the potential of these compounds to serve as effective chemotherapeutic agents . -
Case Study on Antimicrobial Efficacy :
A comparative analysis of several sulfonamide derivatives revealed that some exhibited potent antimicrobial activity against resistant strains of bacteria. The study utilized broth microdilution methods to determine MIC values, establishing a basis for further development of these compounds as antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


